N-[2-(9H-Fluoren-9-YL)ethyl]acetamide
Description
Properties
CAS No. |
62506-86-9 |
|---|---|
Molecular Formula |
C17H17NO |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-[2-(9H-fluoren-9-yl)ethyl]acetamide |
InChI |
InChI=1S/C17H17NO/c1-12(19)18-11-10-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17H,10-11H2,1H3,(H,18,19) |
InChI Key |
BMSBNWBYLACTNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes Overview
The synthesis of N-[2-(9H-fluoren-9-yl)ethyl]acetamide involves two primary steps: (1) preparation of the 2-(9H-fluoren-9-yl)ethylamine intermediate and (2) acetylation of the amine group. Methodologies vary in reagent choice, solvent systems, and purification techniques, as detailed below.
Stepwise Laboratory Synthesis
Synthesis of 2-(9H-Fluoren-9-yl)ethylamine
The amine intermediate is typically synthesized via reductive amination of 9H-fluoren-9-one. In a representative procedure, 9H-fluoren-9-one (10.0 g, 54.3 mmol) is reacted with ethylenediamine (6.5 mL, 97.7 mmol) in ethanol under reflux for 12 hours. Sodium cyanoborohydride (5.1 g, 81.5 mmol) is added portionwise, and the mixture is stirred at room temperature for 24 hours. The crude product is purified by flash chromatography (SiO₂, 5% MeOH/DCM) to yield 2-(9H-fluoren-9-yl)ethylamine as a white solid (8.2 g, 72%).
Acetylation of 2-(9H-Fluoren-9-yl)ethylamine
Method A: Acetyl Chloride in Acetonitrile
A suspension of 2-(9H-fluoren-9-yl)ethylamine hydrochloride (2.0 g, 7.5 mmol) in acetonitrile (50 mL) is treated with triethylamine (3.1 mL, 22.5 mmol) to free the amine. Acetyl chloride (0.6 mL, 8.3 mmol) is added dropwise at 0°C, and the reaction is stirred overnight. The solvent is removed under reduced pressure, and the residue is purified by recrystallization (EtOAc/hexane) to yield the title compound (1.8 g, 85%).
Method B: Carbodiimide-Mediated Coupling
2-(9H-Fluoren-9-yl)ethylamine (1.5 g, 6.0 mmol) is dissolved in DCM (30 mL) with acetic acid (0.4 mL, 7.2 mmol). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC, 1.4 g, 7.2 mmol) and hydroxybenzotriazole (HOBt, 0.97 g, 7.2 mmol) are added, and the mixture is stirred for 12 hours. The organic layer is washed with NaHCO₃ (5%), dried (Na₂SO₄), and concentrated. Purification by silica gel chromatography (30% EtOAc/hexane) affords the product (1.3 g, 78%).
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability. A continuous-flow process is employed, where 2-(9H-fluoren-9-yl)ethylamine and acetyl chloride are mixed in a microreactor at 50°C with a residence time of 10 minutes. The output is directed to a centrifugal partition chromatograph for purification, achieving a throughput of 50 kg/day with 92% purity.
Reaction Optimization and Conditions
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Methods
| Parameter | Method A (AcCl) | Method B (EDC/HOBt) |
|---|---|---|
| Yield (%) | 85 | 78 |
| Cost ($/kg) | 120 | 200 |
| Reaction Time (h) | 12 | 24 |
| Scalability | High | Moderate |
Method A is preferred for industrial applications due to lower cost and faster kinetics, while Method B suits sensitive substrates requiring mild conditions.
Chemical Reactions Analysis
Types of Reactions
N-[2-(9H-Fluoren-9-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Ethylamine derivatives.
Substitution: Various substituted fluorenyl compounds.
Scientific Research Applications
N-[2-(9H-Fluoren-9-yl)ethyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[2-(9H-Fluoren-9-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate with DNA, potentially affecting gene expression and cellular functions. Additionally, the acetamide group can form hydrogen bonds with proteins, influencing their structure and activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Linkage
2-Acetylaminofluorene (N-(9H-Fluoren-2-yl)acetamide)
- CAS No.: 53-95-2
- Structure : Acetamide directly attached to the 2-position of fluorene.
- Molecular Weight : 223.27 g/mol .
- Applications: A known carcinogen and model compound for studying metabolic activation pathways .
N-(9H-Fluoren-1-yl)acetamide
Halogenated Derivatives
N-(1,3-Dichloro-9H-fluoren-2-yl)acetamide
- CAS No.: 92428-54-1
- Structure : Dichloro substituents at the 1- and 3-positions of fluorene.
- Molecular Weight : 292.16 g/mol .
- Applications : Investigated as a fine chemical intermediate .
N-(9-Bromo-9H-fluoren-2-yl)-2,2,2-trifluoroacetamide
- CAS No.: 1537-15-1
- Structure : Bromine at the 9-position and trifluoroacetamide at the 2-position.
- Molecular Weight : 340.14 g/mol .
Comparison : Halogenation increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The target compound lacks halogens, suggesting a different pharmacokinetic profile.
Functional Group Modifications
N-Acetyl-N-9H-fluoren-2-ylacetamide
- CAS No.: 642-65-9
- Structure : Diacetamide group at the 2-position.
- Molecular Weight : 265.31 g/mol .
- Properties : Higher polarity due to dual acetamide groups, impacting solubility and reactivity .
N-Hydroxy-N-(2-fluorenyl)acetamide
- CAS No.: 53-95-2
- Structure : Hydroxyl group adjacent to the acetamide moiety.
- Applications: A metabolite of 2-acetylaminofluorene, implicated in carcinogenicity via DNA adduct formation .
Comparison : The hydroxyl group in this analog introduces metabolic liability, whereas the ethyl linker in the target compound could stabilize against enzymatic degradation.
PNA Building Blocks
- Example : Fmoc-PNA-C(Bhoc)-OH (CAS 186046-81-1)
- Structure: Fluorenylmethoxycarbonyl (Fmoc)-protected ethylamino-glycine derivatives.
- Applications : Used in peptide nucleic acid (PNA) synthesis for oligonucleotide analog development .
Comparison : While the target compound lacks Fmoc or Bhoc groups, its ethyl linkage mirrors structural motifs critical for PNA backbone flexibility.
Data Tables
Table 1: Physical-Chemical Properties of Key Analogs
| Compound Name | CAS No. | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|
| 2-Acetylaminofluorene | 53-95-2 | 223.27 | Acetamide at 2-position |
| N-(1,3-Dichloro-9H-fluoren-2-yl)acetamide | 92428-54-1 | 292.16 | Cl at 1,3; acetamide at 2 |
| N-Acetyl-N-9H-fluoren-2-ylacetamide | 642-65-9 | 265.31 | Diacetamide at 2-position |
| N-(9H-Fluoren-1-yl)acetamide | 28314-03-6 | 223.27 | Acetamide at 1-position |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
